

Spectral Analysis of 2-cyano-N,N-diethylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-cyano-N,N-diethylacetamide

Cat. No.: B141909

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **2-cyano-N,N-diethylacetamide** (CAS RN: 26391-06-0). Due to the limited availability of comprehensive public spectral data for this specific molecule, this document focuses on the available ^1H NMR data and outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

Property	Value
Chemical Name	2-cyano-N,N-diethylacetamide
Synonyms	N,N-Diethyl-2-cyanoacetamide
CAS Number	26391-06-0
Molecular Formula	$\text{C}_7\text{H}_{12}\text{N}_2\text{O}$
Molecular Weight	140.18 g/mol
Chemical Structure	<chem>CCN(CC)C(=O)CC#N</chem>

Spectral Data

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ^1H NMR Spectral Data of **2-cyano-N,N-diethylacetamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
1.2	Triplet (t)	6H	7	-CH ₃ (ethyl groups)
3.4	Quartet (q)	4H	7	-CH ₂ - (ethyl groups)
3.55	Singlet (s)	2H	-	-CH ₂ - (acetyl group)

Solvent: CDCl_3 , Spectrometer Frequency: 200 MHz

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. As of the latest search, experimental ^{13}C NMR data for **2-cyano-N,N-diethylacetamide** is not readily available in public databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for **2-cyano-N,N-diethylacetamide** is not publicly available, a quality control document for a commercial sample of "Diethyl amino cyanoacetamide/ N,N'-Diethyl-2-cyano acetamide" indicates that its IR spectrum should be concordant with an in-house working standard. This suggests that a reference spectrum exists but is not publicly accessible.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. While experimental mass spectra for **2-cyano-N,N-diethylacetamide** are not available in the public domain, predicted data for various adducts have been calculated.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **2-cyano-N,N-diethylacetamide** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm or 10 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition:

- The NMR tube is placed in the spectrometer's magnet.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
- For ^{13}C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.
- The acquired FID is then Fourier transformed to produce the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- For a liquid sample like **2-cyano-N,N-diethylacetamide**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded.
- The sample is placed in the instrument's beam path.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.
- The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

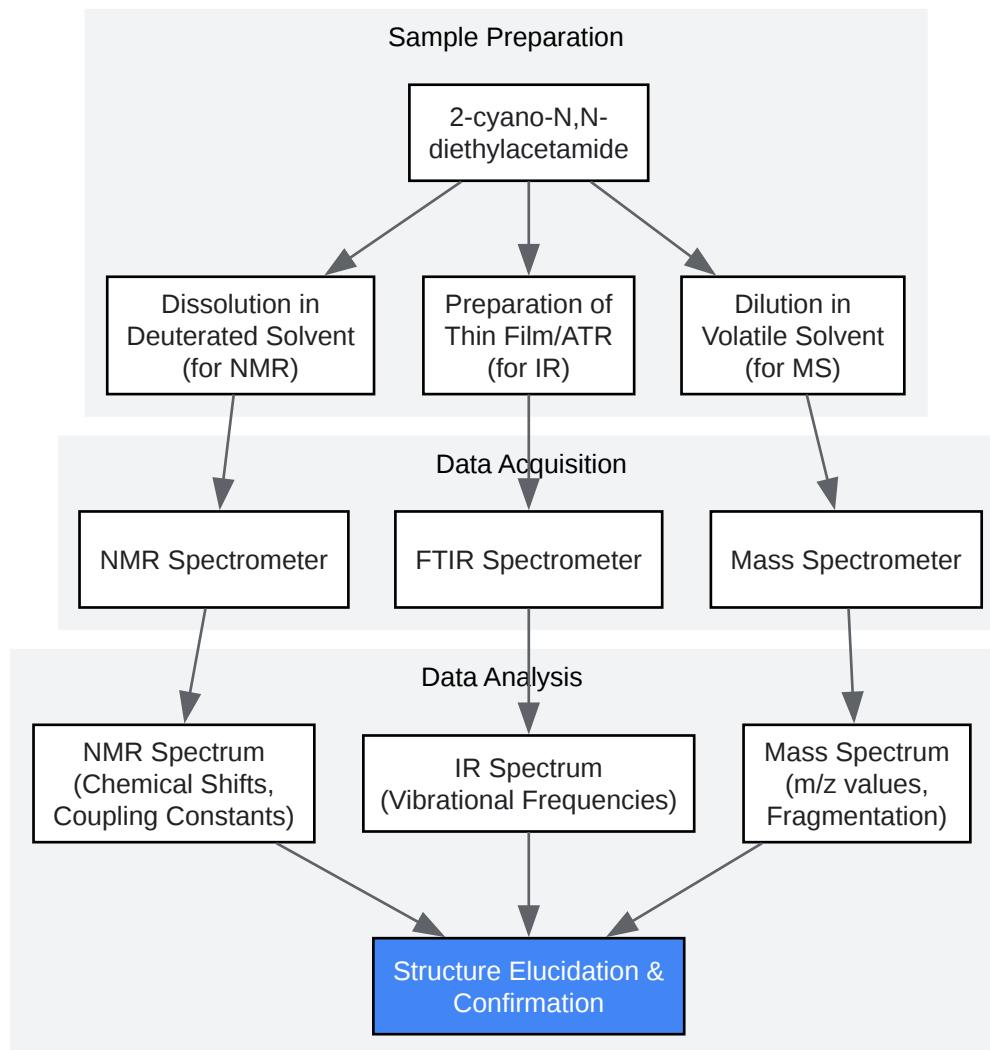
- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

- The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- The separated ions are then detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of ion intensity versus m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.



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General workflow for spectral analysis of a chemical compound.

Disclaimer: The information provided in this document is for research and informational purposes only. While efforts have been made to ensure accuracy, the availability of public spectral data for **2-cyano-N,N-diethylacetamide** is limited. Researchers are advised to acquire their own experimental data for critical applications.

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